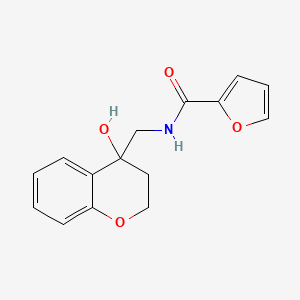

N-((4-Hydroxychroman-4-yl)methyl)furan-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a versatile chemical compound with significant potential in scientific research. This compound is characterized by its unique structure, which combines a chroman ring with a furan ring through a carboxamide linkage. Its unique properties enable diverse applications, ranging from drug development to material synthesis.

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Research indicates that N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide exhibits significant antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound targets the Pfs16 protein in the parasitophorous vacuole membrane, inhibiting male gamete formation and thereby blocking transmission to mosquitoes.

Antioxidant and Anti-inflammatory Effects

The chromanone scaffold is known for its antioxidant and anti-inflammatory activities. Studies have shown that derivatives of this compound can reduce oxidative stress and inflammation in cellular models, making it a candidate for therapeutic applications in diseases characterized by oxidative damage .

Medicinal Chemistry

The compound has been explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its structural characteristics allow for modification to enhance efficacy against various diseases.

Case Study: Anticancer Potential

A study investigated the anticancer properties of chromanone derivatives, including N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide. The results demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Industrial Applications

The unique chemical properties of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide make it suitable for applications in materials science. It can be utilized in the development of new materials with specific functionalities, such as coatings or polymers that require enhanced stability or bioactivity.

Table 2: Potential Industrial Uses

| Application Area | Description |

|---|---|

| Materials Science | Development of bioactive coatings |

| Polymer Chemistry | Synthesis of functionalized polymers |

| Agricultural Chemistry | Formulation of eco-friendly pesticides |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the chroman ring can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 4-oxochroman derivatives.

Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)furan-2-amine.

Substitution: Formation of substituted furan derivatives.

Wirkmechanismus

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The hydroxyl group in the chroman ring can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, the furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-((4-hydroxychroman-4-yl)methyl)furan-2-carbohydrazide

- N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylic acid

- N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxylate

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide stands out due to its unique combination of a chroman ring and a furan ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a chroman ring and a furan ring linked by a carboxamide group. This structural configuration is believed to contribute to its bioactivity, particularly its antioxidant and antimicrobial properties.

1. Antioxidant Activity

Research indicates that N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide exhibits potent antioxidant properties. The hydroxyl group in the chroman moiety plays a crucial role in scavenging free radicals, thereby reducing oxidative stress within biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against various pathogens. Studies have shown that it possesses significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism by which it exerts this effect may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The biological effects of N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide can be attributed to several mechanisms:

- Radical Scavenging: The antioxidant properties are primarily due to the ability of the hydroxyl group to donate electrons and neutralize free radicals.

- Enzyme Interaction: The furan ring may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Case Studies

- Antioxidant Efficacy Study

- Antimicrobial Assessment

Comparative Analysis of Biological Activities

Eigenschaften

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-14(13-6-3-8-19-13)16-10-15(18)7-9-20-12-5-2-1-4-11(12)15/h1-6,8,18H,7,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNIVFXXQSITEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.